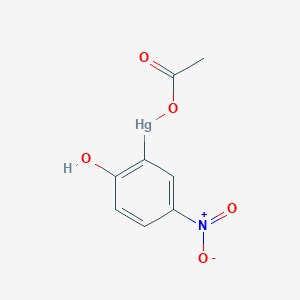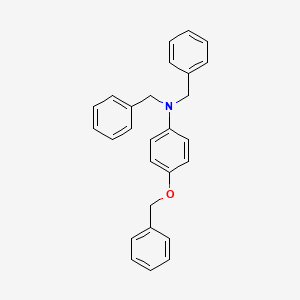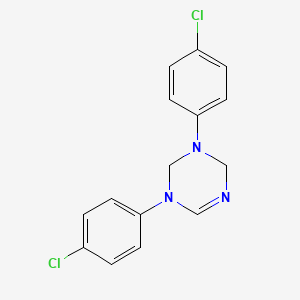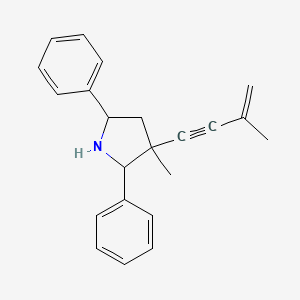
3-Methyl-3-(3-methylbut-3-en-1-yn-1-yl)-2,5-diphenylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-(3-methylbut-3-en-1-yn-1-yl)-2,5-diphenylpyrrolidine is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with phenyl groups and a 3-methylbut-3-en-1-yn-1-yl group. The presence of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(3-methylbut-3-en-1-yn-1-yl)-2,5-diphenylpyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes.
Substitution with Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Addition of the 3-Methylbut-3-en-1-yn-1-yl Group: This step involves the addition of the 3-methylbut-3-en-1-yn-1-yl group to the pyrrolidine ring, which can be achieved through a coupling reaction using reagents such as alkynes and alkenes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, which allow for efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-(3-methylbut-3-en-1-yn-1-yl)-2,5-diphenylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Applications De Recherche Scientifique
3-Methyl-3-(3-methylbut-3-en-1-yn-1-yl)-2,5-diphenylpyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-(3-methylbut-3-en-1-yn-1-yl)-2,5-diphenylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-3-(3-methylbut-3-en-1-yn-1-yl)-2,5-diphenylpyrrolidine
- This compound analogs
- Other substituted pyrrolidines with similar structural features
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbut-3-en-1-yn-1-yl group and phenyl groups differentiates it from other pyrrolidines, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
63637-20-7 |
|---|---|
Formule moléculaire |
C22H23N |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
3-methyl-3-(3-methylbut-3-en-1-ynyl)-2,5-diphenylpyrrolidine |
InChI |
InChI=1S/C22H23N/c1-17(2)14-15-22(3)16-20(18-10-6-4-7-11-18)23-21(22)19-12-8-5-9-13-19/h4-13,20-21,23H,1,16H2,2-3H3 |
Clé InChI |
SODPQLDVZRPJDG-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C#CC1(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


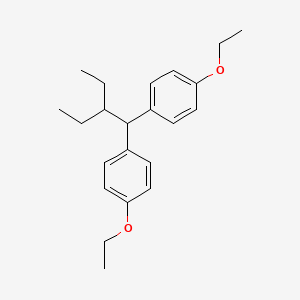
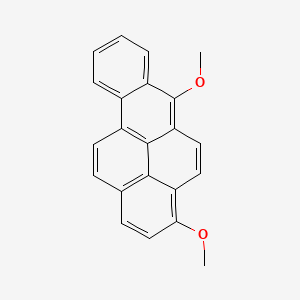

phosphanium chloride](/img/structure/B14512051.png)

![Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate](/img/structure/B14512053.png)
![Benzene, 1,1',1''-[(methylthio)methylidyne]tris-](/img/structure/B14512057.png)
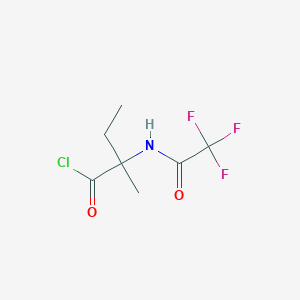
![4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14512068.png)
![{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate](/img/structure/B14512092.png)
